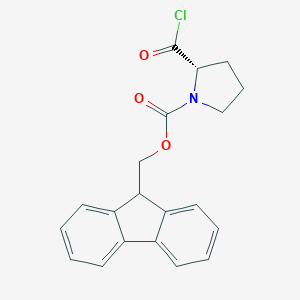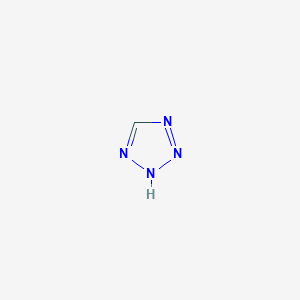
5-Chloro-2-(trifluoromethyl)phenol
Overview
Description
5-Chloro-2-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H4ClF3O and its molecular weight is 196.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chlorination and Oxidation Processes
Triclosan, a compound structurally related to 5-Chloro-2-(trifluoromethyl)phenol, undergoes reactions with free chlorine under water treatment conditions, leading to the formation of chlorophenoxyphenols, chlorophenols, and chloroform. The kinetics are pH-sensitive due to the speciation of triclosan and free chlorine, indicating a reaction between the ionized phenolate form of triclosan and hypochlorous acid (Rule, Ebbett, & Vikesland, 2005).
Electrochemical Reduction
The electrochemical reduction of triclosan in dimethylformamide involves the reductive cleavage of aryl carbon-chlorine bonds. This process is studied using cyclic voltammetry and controlled-potential electrolysis, providing insights into the reduction mechanism and the formation of intermediates like 5-chloro-2-phenoxyphenol and 2-phenoxyphenol (Knust et al., 2010).
Synthesis of β-Trifluoromethyl-Tyrosine
A novel synthesis approach for β-trifluoromethyl-tyrosine involves the nucleophilic replacement of para-(1-chloro-2,2,2-trifluoroethyl)phenols. This process provides a pathway to synthesize important derivatives efficiently (Gong & Kato, 2003).
Mitochondrial Dysfunction and Inflammasome Activation
Triclosan, when applied topically, can induce NLRP3 inflammasome activation and mitochondrial dysfunction. This compound's interaction with mitochondria suggests potential implications in immune responses and allergic diseases (Weatherly et al., 2020).
Facile Synthesis of Alkylated Phenols
The reaction of ortho- and para-(1-chloro-2,2,2-trifluoroethyl)phenols with sodium borohydride and Grignard reagents under mild conditions provides a straightforward method to produce 2,2,2-trifluoroethyl- or 1-trifluoromethylalkylphenols, indicating a versatile approach to synthesize phenol derivatives (Gong & Kato, 2002).
Oxidation by Manganese Oxides
The antibacterial agents triclosan and chlorophene are susceptible to oxidation by manganese oxides, leading to the formation of coupling and p-(hydro)quinone products. This reaction is significant in environmental contexts, where manganese oxides can facilitate the transformation of these agents in soils and sediments (Zhang & Huang, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Researchers continue to explore the applications of 5-Chloro-2-(trifluoromethyl)phenol. Future studies may focus on its role in drug development, materials science, and environmental chemistry. Investigating its reactivity and potential novel uses remains an exciting avenue for scientific exploration .
Properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUHTCHBMKBRDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579571 | |
| Record name | 5-Chloro-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106877-35-4 | |
| Record name | 5-Chloro-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)






